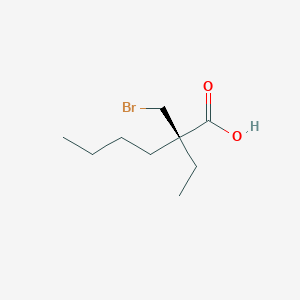
(2S)-2-(bromomethyl)-2-ethylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(bromomethyl)-2-ethylhexanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(bromomethyl)-2-ethylhexanoic acid typically involves the bromination of 2-ethylhexanoic acid. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters like temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(bromomethyl)-2-ethylhexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-(hydroxymethyl)-2-ethylhexanoic acid or 2-(aminomethyl)-2-ethylhexanoic acid.
Reduction: Formation of 2-(hydroxymethyl)-2-ethylhexanol.
Oxidation: Formation of 2-(bromomethyl)-2-ethylhexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(bromomethyl)-2-ethylhexanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-(bromomethyl)-2-ethylhexanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s chiral center allows for enantioselective interactions with biological molecules, potentially influencing biochemical pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethyl ether: An organobromine compound used in the manufacture of pharmaceuticals and crown ethers.
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile:
Uniqueness
(2S)-2-(bromomethyl)-2-ethylhexanoic acid is unique due to its chiral center, which allows for enantioselective reactions. This property makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications requiring high specificity.
Eigenschaften
Molekularformel |
C9H17BrO2 |
|---|---|
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
(2S)-2-(bromomethyl)-2-ethylhexanoic acid |
InChI |
InChI=1S/C9H17BrO2/c1-3-5-6-9(4-2,7-10)8(11)12/h3-7H2,1-2H3,(H,11,12)/t9-/m1/s1 |
InChI-Schlüssel |
DFORINBGYOWVRP-SECBINFHSA-N |
Isomerische SMILES |
CCCC[C@](CC)(CBr)C(=O)O |
Kanonische SMILES |
CCCCC(CC)(CBr)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


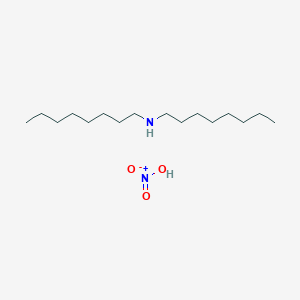
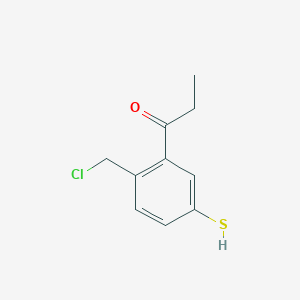
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
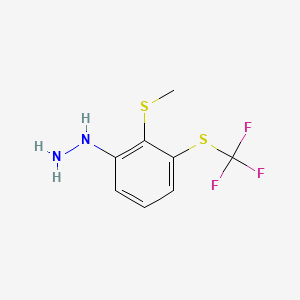



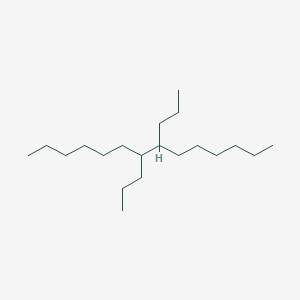

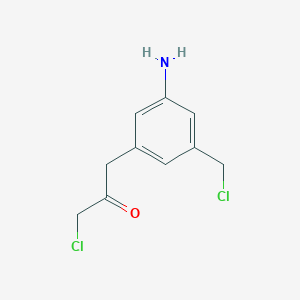
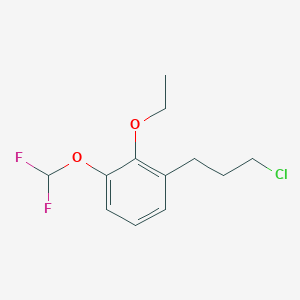
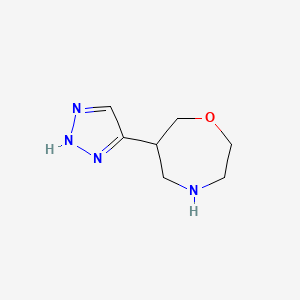
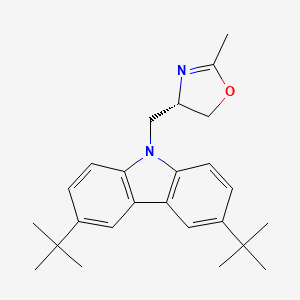
![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)
